AA9 TG2 inhibitor
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AA9 TG2 inhibitor is a novel compound designed to inhibit the activity of transglutaminase 2 (TG2), an enzyme involved in various cellular processes including protein cross-linking, cell signaling, and apoptosis. TG2 is implicated in several pathological conditions such as cancer, fibrosis, and celiac disease. The inhibition of TG2 by AA9 has shown promising results in reducing cancer cell migration and invasiveness, making it a potential therapeutic agent .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of AA9 TG2 inhibitor involves multiple steps. The intermediate amine is deprotected using 4 M hydrochloric acid in dioxane, followed by coupling with a diethylamino coumarin probe . The specific synthetic routes and reaction conditions are proprietary and detailed information is often available in specialized chemical synthesis literature.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet pharmaceutical standards.
化学反应分析
Types of Reactions: AA9 TG2 inhibitor primarily undergoes transamidation reactions, where it forms covalent bonds with substrate proteins through the catalytic action of TG2 . This reaction involves the formation of an N ε (ɣ-glutaminyl)lysine bond.
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include hydrochloric acid, dioxane, and diethylamino coumarin . The reaction conditions typically involve controlled temperatures and pH to ensure the stability and activity of the compound.
Major Products: The major product of the reaction involving this compound is the covalently modified substrate protein, which results from the transamidation reaction catalyzed by TG2 .
科学研究应用
AA9 TG2 inhibitor has a wide range of scientific research applications:
Chemistry: Used as a tool to study the enzymatic activity of TG2 and its role in protein cross-linking.
Medicine: Potential therapeutic agent for treating diseases such as cancer, fibrosis, and celiac disease by inhibiting TG2 activity
作用机制
AA9 TG2 inhibitor exerts its effects by binding to the active site of TG2, thereby preventing the enzyme from catalyzing the transamidation reaction . This inhibition disrupts the formation of covalent bonds between substrate proteins, leading to reduced cell migration and invasiveness in cancer cells . The molecular targets of AA9 include the catalytic core of TG2, and the pathways involved are related to protein cross-linking and cell signaling .
相似化合物的比较
NC9: Another well-known TG2 inhibitor that has been used for comparison in studies involving AA9.
PROTACs targeting TG2: A novel series of ligands that bind to TG2 and inhibit its interaction with fibronectin.
Uniqueness of AA9: AA9 TG2 inhibitor is unique in its ability to selectively inhibit TG2 activity, particularly in cancer cells, leading to apoptosis and reduced cell migration . Its effectiveness in promoting apoptosis in specific breast cancer cell lines, such as MDA-MB-231, highlights its potential as a targeted therapeutic agent .
属性
IUPAC Name |
benzyl N-[(2S)-1-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1-oxo-6-(prop-2-enoylamino)hexan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O5/c1-2-29(37)33-18-9-8-17-28(34-32(40)41-23-24-11-4-3-5-12-24)31(39)36-21-19-35(20-22-36)30(38)27-16-10-14-25-13-6-7-15-26(25)27/h2-7,10-16,28H,1,8-9,17-23H2,(H,33,37)(H,34,40)/t28-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDAHYYYLIDXSI-NDEPHWFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCC(C(=O)N1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)NCCCC[C@@H](C(=O)N1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。